6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Overview
Description
6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a methyl group, a keto group, and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is utilized in several scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Preparation Methods
The synthesis of 6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps :
Synthetic Routes: One common method involves the reaction of hydrazine derivatives with β-ketoesters under acidic conditions. This reaction forms the pyridazine ring, which is then further functionalized to introduce the methyl and carboxylic acid groups.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrially, the compound can be produced in bulk using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles under acidic or basic conditions.
Major Products: These reactions can yield a variety of products, including hydroxylated derivatives, substituted pyridazines, and more complex heterocyclic compounds.
Comparison with Similar Compounds
6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds :
Similar Compounds: Compounds such as 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid share structural similarities.
Uniqueness: The presence of the methyl group and the specific arrangement of functional groups in this compound confer unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
6-methyl-4-oxo-1H-pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(9)5(6(10)11)8-7-3/h2H,1H3,(H,7,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVUHJJYMULLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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